molecular formula C17H13ClN4O2S B2845134 5-chloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide CAS No. 2034412-36-5

5-chloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide

Cat. No. B2845134
CAS RN: 2034412-36-5
M. Wt: 372.83
InChI Key: POGAMPNHFPMGBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C17H13ClN4O2S and its molecular weight is 372.83. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound is part of research efforts aimed at creating new molecules with potential biological activities. The synthesis of related thienopyrimidine derivatives has been explored for their properties, such as antimicrobial activities. For example, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, showing promising results in vitro for cytotoxic activities against certain cancer cell lines and inhibitory effects on 5-lipoxygenase, an enzyme involved in inflammation (Rahmouni et al., 2016).

Antimicrobial and Antifungal Activities

Compounds synthesized from thieno[3,2-d]pyrimidine derivatives have shown significant antimicrobial and antifungal activities. For instance, derivatives synthesized under microwave irradiation have been evaluated for their antimicrobial activities, displaying promising antibacterial activity against common pathogens (Abdalha et al., 2011). Another study focused on the synthesis and biological evaluation of novel pyrimidinones and oxazinones fused with thiophene rings, highlighting their potential as antimicrobial agents (Hossan et al., 2012).

Molecular Modifications for Biological Activities

Research has also explored the optimization of chemical functionalities of indole-2-carboxamides, including the modification of compounds similar to 5-chloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide, to improve allosteric modulation of the cannabinoid receptor 1 (CB1). These modifications have aimed at enhancing binding affinity and cooperativity, demonstrating the compound's potential in modulating CB1-related activities (Khurana et al., 2014).

properties

IUPAC Name

5-chloro-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O2S/c18-11-1-2-12-10(7-11)8-14(21-12)16(23)19-4-5-22-9-20-13-3-6-25-15(13)17(22)24/h1-3,6-9,21H,4-5H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGAMPNHFPMGBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(N2)C(=O)NCCN3C=NC4=C(C3=O)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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